REACTION_CXSMILES
|
[O-2].[Mg+2].O.[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:47])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42]CCCC)[CH2:8][CH2:9][N:10]([C:14](=[O:30])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]CCCC)[CH2:11][CH2:12][OH:13].C(Cl)(=O)CCCCCCCCCCC>O1CCOCC1>[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:47])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:8][CH2:9][N:10]([C:14](=[O:30])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:11][CH2:12][OH:13] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
N,N'-bis(2-hydroxyethyl)-1,2-diaminoethane
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
OCCN(CCN(CCO)C(CCCCCCCCCCCCCCC)=O)C(CCCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under violent stirring at a room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was mixed with 200 ml of chloroform
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of distilled water
|
Type
|
TEMPERATURE
|
Details
|
The organic phase was cooled
|
Type
|
CUSTOM
|
Details
|
to produce solid material, which
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The solid material was dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCN(CCO)C(CCCCCCCCCCC)=O)C(CCCCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 325.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |